molecular formula C8H10ClF3N2O3S B2869194 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856092-29-9

3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2869194
CAS No.: 1856092-29-9
M. Wt: 306.68
InChI Key: TWMHURCMRCHHKF-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic chemical compound that has garnered attention in various scientific fields due to its distinct chemical properties. This compound is structurally characterized by a pyrazole ring substituted at the 1 and 4 positions with a trifluoropropyl and sulfonyl chloride group, respectively, and a methoxymethyl group attached to the nitrogen atom at position 3. The incorporation of these functional groups confers unique reactivity and makes it a valuable intermediate in chemical synthesis and research.

Preparation Methods

The preparation of 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves several key synthetic steps. A common route includes:

  • Synthetic Routes and Reaction Conditions: : The starting material, 1H-pyrazole, undergoes a sequence of functional group transformations. First, the 1-position of the pyrazole is alkylated with 3,3,3-trifluoropropyl bromide using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The resultant intermediate is then subjected to sulfonylation at the 4-position with chlorosulfonic acid, yielding the sulfonyl chloride derivative. Finally, methoxymethylation at the 3-position is achieved using methoxymethyl chloride and a suitable base.

  • Industrial Production Methods: : Industrial-scale production mirrors the laboratory synthesis but employs optimized conditions for yield and scalability. This may involve continuous flow processes, large-scale reactors, and enhanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

  • Types of Reactions: : This compound undergoes a variety of chemical reactions, notably:

    • Substitution Reactions: : The sulfonyl chloride group is highly reactive, readily undergoing nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.

    • Oxidation and Reduction Reactions: : Although less common, the trifluoropropyl group and pyrazole ring can participate in oxidative transformations under specific conditions.

    • Addition Reactions: : The pyrazole ring may engage in addition reactions with electrophiles, influencing the electronic environment of the molecule.

  • Common Reagents and Conditions: : Typical reagents include strong bases (like sodium hydride), nucleophiles (such as amines or alcohols), and electrophiles. Reactions often occur in polar aprotic solvents at controlled temperatures to optimize yields and selectivity.

  • Major Products Formed: : Depending on the reacting nucleophile, major products include sulfonamides (with amines), sulfonates (with alcohols), and other sulfonyl derivatives.

Scientific Research Applications

This compound finds use in diverse scientific domains, including:

  • Chemistry: : As a versatile building block for synthesizing more complex molecules, especially in the development of heterocycles and functionalized pyrazoles.

  • Biology and Medicine: : It serves as a precursor for biologically active molecules, including potential pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: : Utilized in the creation of specialty chemicals and materials with specific desired properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride exerts its effects hinges on its reactivity and interaction with biological targets. The sulfonyl chloride moiety is highly electrophilic, allowing it to covalently modify nucleophilic sites in biomolecules, potentially disrupting normal cellular functions. The trifluoropropyl group contributes to the molecule's overall lipophilicity, influencing its ability to permeate biological membranes and interact with hydrophobic pockets in proteins or enzymes.

Comparison with Similar Compounds

  • Comparison: : Similar compounds like 3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride and 1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride share structural similarities but lack the full trifunctional combination found in the subject compound. This makes 3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride unique in its reactivity and range of applications.

  • List of Similar Compounds

    • 1H-pyrazole-4-sulfonyl chloride

    • 3-(Methoxymethyl)-1H-pyrazole-4-sulfonyl chloride

    • 1-(3,3,3-Trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

There you go! This compound opens the door to a world of possibilities in scientific research and industrial applications. Fascinating, isn't it?

Properties

IUPAC Name

3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClF3N2O3S/c1-17-5-6-7(18(9,15)16)4-14(13-6)3-2-8(10,11)12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMHURCMRCHHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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